molecular formula C16H17NO4S B2895798 2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate CAS No. 1062038-11-2

2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate

Cat. No.: B2895798
CAS No.: 1062038-11-2
M. Wt: 319.38
InChI Key: IPZWJAPYYAVXGS-UHFFFAOYSA-N
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Description

2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene ring substituted with a methyl group at the 5-position and an amide-linked 3-methoxybenzyl moiety. Its molecular formula is $ \text{C}{17}\text{H}{18}\text{N}2\text{O}4\text{S} $, with a molecular weight of 319.09 g/mol .

Properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-6-7-14(22-11)16(19)21-10-15(18)17-9-12-4-3-5-13(8-12)20-2/h3-8H,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZWJAPYYAVXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate typically involves the reaction of 3-methoxybenzylamine with 5-methylthiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Chemical Reactions Analysis

2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of thiophene carboxylate derivatives. Key analogs include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications CAS Number Reference
Target Compound : 2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate 5-methylthiophene, 3-methoxybenzylamide 319.09 Hybrid structure for potential drug discovery; amide linkage enhances stability 380176-35-2
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene, 4-hydroxyphenyl, ethoxy groups 390.14 (calc.) Lower yield (22%); potential CNS activity due to tetrahydro ring Not provided
Methyl 2-(thiophene-2-carboxamido)benzoate Anthranilate-thiophene hybrid 261.28 Planar structure; used in studies of substituent effects on amide conformation Not provided
5-(Methoxycarbonyl)thiophene-2-carboxylic acid Methoxycarbonyl and carboxylic acid groups on thiophene 186.17 Precursor for luminescent materials; delocalized electronic structure Not provided
Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate Cycloocta[b]thiophene ring system, 2-methoxybenzoyl group 387.49 Larger ring system may reduce solubility; structural complexity impacts bioavailability 352678-96-7
[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 5-nitrofuran-2-carboxylate Nitrofuran substituent (electron-withdrawing) 348.28 (calc.) Enhanced reactivity for antibacterial applications 385403-43-0

Physicochemical Properties

  • Stability : The amide linkage in the target compound offers hydrolytic stability relative to ester-only analogs (e.g., ethyl esters in ), which are more prone to enzymatic degradation.
  • Solubility : Smaller analogs like 5-(methoxycarbonyl)thiophene-2-carboxylic acid exhibit higher aqueous solubility due to ionizable carboxylic acid groups.

Biological Activity

2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a methoxybenzyl group and an oxoethyl moiety, which contribute to its potential therapeutic applications.

The molecular formula of this compound is C15H17N1O4S1C_{15}H_{17}N_{1}O_{4}S_{1}, with a molecular weight of approximately 305.37 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activities. In particular, compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityReference
This compoundAntibacterial
Ethyl 2-{[N-(3-methoxybenzyl)-N-methylglycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateAntimicrobial
Various thiophene derivativesBroad-spectrum antimicrobial

Anticancer Activity

Studies have shown that thiophene derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interact with specific molecular targets, such as enzymes involved in cell proliferation and survival pathways, enhances its potential as an anticancer agent.

Case Study:
A study investigated the effects of related thiophene compounds on cancer cell lines, revealing that certain derivatives significantly reduced cell viability through apoptosis induction. The structure–activity relationship (SAR) analysis indicated that modifications to the thiophene ring could enhance potency.

The biological activity of this compound may involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for bacterial growth or cancer cell survival.
  • Receptor Interaction: Potential binding to receptors involved in inflammatory responses or cancer progression.
  • Oxidative Stress Induction: Some studies suggest that the compound can induce oxidative stress in target cells, leading to cytotoxicity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Reaction of 3-methoxybenzylamine with ethyl thiophene-3-carboxylate.
  • Use of bases like sodium hydride to facilitate nucleophilic substitution.
  • Purification through recrystallization or chromatography.

Comparative Analysis

When compared to other thiophene derivatives, this compound showcases unique properties due to its specific substitution pattern:

Compound NameUnique FeaturesBiological Activity
This compoundMethoxybenzyl groupAntimicrobial, anticancer
Ethyl 2-{[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylateBenzothiophen moietyAnticancer

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